molecular formula C9H15NO3S B7766830 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid CAS No. 40626-24-2

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Cat. No.: B7766830
CAS No.: 40626-24-2
M. Wt: 217.29 g/mol
InChI Key: QEIKJZZSMZXSAI-ZCFIWIBFSA-N
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Description

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hydroformylation and Synthesis of Amino Acid Derivatives :

    • The hydroformylation of derivatives, like methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leads to formyl products such as methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate. These formyl products are critical intermediates for synthesizing homochiral amino acid derivatives, which have considerable value in synthetic chemistry (Kollár & Sándor, 1993).
  • NMR Spectroscopy and Determination of Diastereoisomers :

    • Studies involving 1H and 13C NMR spectroscopy of derived thiazolidines, like N-formyl-2,2,5-trimethyl-4-carboxythiazolidines, allow for the unambiguous assignment of the erythro and threo configuration of diastereoisomeric amino acids. This is crucial in the analysis and synthesis of specific chiral compounds (Toppet, Claes, & Hoogmartens, 1974).
  • Antibacterial Agents :

    • Derivatives like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids have been synthesized and screened for antibacterial activities against various bacterial strains. Some compounds exhibited better antibacterial activities than their relative counterparts, making them potential candidates for antibacterial agents (Song et al., 2009).
  • Partial Reduction of Carboxylic Acids :

    • The method involving 3-acylthiazolidine-2-thiones, which are prepared from carboxylic acids, offers a way to reduce these to the corresponding aldehydes. This method appears applicable to a wide range of aromatic and aliphatic derivatives, thus, providing a valuable tool in organic synthesis (Izawa & Mukaiyama, 1979).
  • Pseudopeptide Foldamers :

    • The design of 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for the construction of pseudopeptide foldamers reveals its potential in creating structured, helical conformations. These structured molecules hold promise for various applications, including as robust templates for diverse applications (Tomasini et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with a suitable reagent to introduce the formyl group at the 3-position.", "Starting Materials": [ "2,2,5,5-tetramethylthiazolidine-4-carboxylic acid", "Reagent for formylation" ], "Reaction": [ "Step 1: Dissolve 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid in a suitable solvent.", "Step 2: Add the reagent for formylation to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] }

CAS No.

40626-24-2

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

(4R)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m1/s1

InChI Key

QEIKJZZSMZXSAI-ZCFIWIBFSA-N

Isomeric SMILES

CC1([C@H](N(C(S1)(C)C)C=O)C(=O)O)C

SMILES

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C

Canonical SMILES

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
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3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 3
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 4
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 5
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 6
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

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